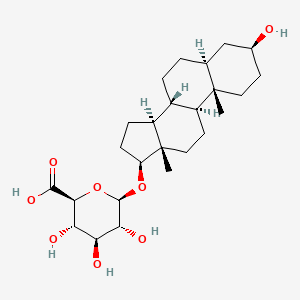

![molecular formula C22H19N3O3 B2996200 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide CAS No. 476633-98-4](/img/structure/B2996200.png)

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide” is a complex organic compound that contains a benzimidazole moiety. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

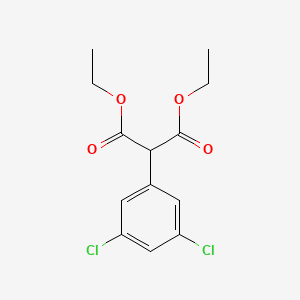

The synthesis of benzimidazole derivatives often starts with simple compounds like salicylaldehyde, which is used as an important synthon . The connection between wide-ranging biological activity and compounds containing the benzimidazole nucleus is well documented . The synthesis of “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide” could involve a series of structural manipulations to obtain various pharmacophoric motif conjugates .Molecular Structure Analysis

The molecular structure of “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide” can be analyzed using various spectral methods such as IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD techniques . The presence of a positive charge on either of two nitrogen atoms in the benzimidazole moiety shows two equivalent tautomeric forms .Chemical Reactions Analysis

The chemical reactions involving “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide” could be complex, involving multiple steps and various reagents . The reactions could involve the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide” can be analyzed using various techniques such as IR, 1 H-NMR, 13 C-NMR . The compound is likely to be a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Antiviral Activity

Benzimidazole derivatives have been found to exhibit antiviral activity . They could potentially be used in the development of new antiviral drugs.

Antitumor Activity

Compounds containing the benzimidazole nucleus have shown antitumor activity . This suggests that they could be used in cancer treatment.

Antihypertensive Activity

Benzimidazole derivatives have been associated with antihypertensive activity . They could potentially be used in the treatment of high blood pressure.

Proton Pump Inhibitory Activity

Benzimidazole derivatives have been found to inhibit proton pumps . This suggests potential applications in the treatment of conditions like acid reflux and stomach ulcers.

Anthelmintic Activity

Compounds containing the benzimidazole nucleus have shown anthelmintic (anti-parasitic) activity . They could potentially be used in the treatment of parasitic worm infections.

Antimicrobial Activity

Benzimidazole derivatives have been found to exhibit antimicrobial activity . They could potentially be used in the development of new antimicrobial drugs.

Anti-inflammatory Activity

Compounds containing the benzimidazole nucleus have shown anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory conditions.

Free Radical Scavenging Activity

A compound based upon a benzimidazole thiourea moiety has shown unique properties related to elastase inhibition and free radical scavenging activity . This suggests potential applications in the treatment of conditions related to oxidative stress.

Mechanism of Action

Target of Action

The compound N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various targets, including proteins and enzymes . They have been extensively utilized as a drug scaffold in medicinal chemistry due to their broad range of biological properties . .

Mode of Action

The mode of action of benzimidazole derivatives can vary depending on the specific compound and its targets. For instance, some benzimidazole derivatives show antimicrobial activity by competing with purines, an integral part of bacterial strain, resulting in inhibition of bacterial nucleic acids and proteins synthesis . .

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways. For example, some benzimidazole derivatives inhibit quorum sensing (QS), a cell-to-cell signaling mechanism used by bacterial populations to control the production of virulence traits and antibiotic resistance mechanisms . .

Result of Action

The result of a compound’s action can vary depending on its mode of action and the biochemical pathways it affects. For instance, some benzimidazole derivatives have shown antimicrobial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

properties

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3/c1-27-16-11-12-17(20(13-16)28-2)22(26)23-15-9-7-14(8-10-15)21-24-18-5-3-4-6-19(18)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPMCWPNLDTGMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,4-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,1'-biphenyl]-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2996122.png)

![4-Thiophen-2-yl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B2996125.png)

![2-[4-(3,4-Dimethoxybenzenesulfonamido)phenyl]acetic acid](/img/structure/B2996131.png)

![N-(4-methoxyphenyl)-2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2996132.png)

![2-fluoro-5-[1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbonyl]pyridine](/img/structure/B2996137.png)

![Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2996139.png)